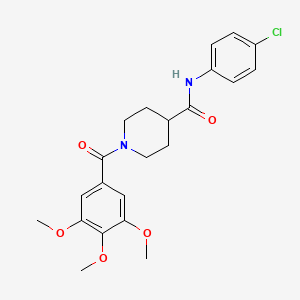
N-(2-ethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research. EPPC is a piperidine derivative that has been synthesized using a specific method, which will be discussed in This compound has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This paper aims to provide an overview of the synthesis method of EPPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.
Mécanisme D'action
The mechanism of action of EPPC is not fully understood. However, it is known to interact with various receptors in the central nervous system, including dopamine and serotonin receptors. EPPC has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, behavior, and movement. EPPC has also been shown to have an affinity for serotonin 5-HT2A receptors, which are involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
EPPC has been shown to have various biochemical and physiological effects. In vitro studies have shown that EPPC can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EPPC has also been shown to have antioxidant properties, which can protect cells from oxidative damage. In vivo studies have shown that EPPC can reduce pain and inflammation in animal models of arthritis. EPPC has also been shown to have neuroprotective effects, which can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
EPPC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. EPPC has also been extensively studied, and its effects on various receptors and enzymes are well characterized. However, EPPC has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. EPPC also has a high affinity for dopamine D2 receptors, which can limit its use in studies that require the selective activation of other receptors.
Orientations Futures
There are several future directions for research on EPPC. One possible direction is to study its effects on other receptors and enzymes involved in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the pharmacokinetics and pharmacodynamics of EPPC in animal models and humans. This can provide valuable information on the optimal dosing and administration of EPPC for therapeutic purposes. Additionally, the development of novel synthetic methods for EPPC can improve the yield and purity of the final product, making it more accessible for scientific research.
Applications De Recherche Scientifique
EPPC has shown potential in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, EPPC has been studied for its potential as an analgesic and anti-inflammatory agent. In pharmacology, EPPC has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In neuroscience, EPPC has been studied for its effects on dopamine and serotonin receptors, which are involved in various neurological disorders.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20-11-7-6-10-19(20)23-22(26)18-12-14-24(15-13-18)21(25)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAEIJWUKEPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7100110 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-allyl-3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3444137.png)
methanone](/img/structure/B3444155.png)
![1-[3-(4-fluorobenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B3444169.png)
![2-(8-methyl-5-quinolinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3444172.png)
![N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3444178.png)
![benzyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3444182.png)
![3,3'-(1,2-ethanediyl)bis(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B3444188.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(2-phenylethyl)benzamide](/img/structure/B3444204.png)


![1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3444223.png)
![methyl 2-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444230.png)
![1-(2-thienylcarbonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444234.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444238.png)